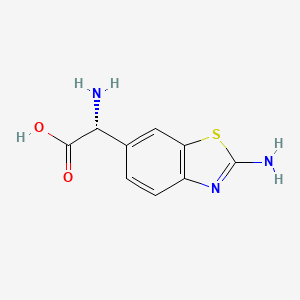
pravastatin dihydrodiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pravastatin dihydrodiol is a derivative of pravastatin, a well-known statin medication used primarily to lower cholesterol levels and reduce the risk of cardiovascular diseases. Pravastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol . This compound retains the core structure of pravastatin but includes additional hydroxyl groups, which may influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pravastatin dihydrodiol typically involves the hydroxylation of pravastatin. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective addition of hydroxyl groups without degrading the core structure of pravastatin .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of microorganisms, like Streptomyces carbophilus, can be employed to introduce hydroxyl groups into the pravastatin molecule through enzymatic processes. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
化学反应分析
Types of Reactions: Pravastatin dihydrodiol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups back to their corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyhydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
科学研究应用
Pravastatin dihydrodiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the chemical properties and reactivity of statins.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways, particularly those related to cholesterol biosynthesis and regulation.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases, similar to pravastatin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems, such as nanogels for targeted drug delivery
作用机制
Pravastatin dihydrodiol exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to pravastatin. This inhibition reduces the biosynthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. The additional hydroxyl groups in this compound may enhance its binding affinity to the enzyme, potentially increasing its potency and efficacy .
相似化合物的比较
Pravastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: Known for its high potency and long duration of action.
Rosuvastatin: Noted for its strong cholesterol-lowering effects and favorable safety profile
Uniqueness of Pravastatin Dihydrodiol: this compound is unique due to the presence of additional hydroxyl groups, which may enhance its chemical reactivity and biological activity. These modifications can potentially improve its therapeutic efficacy and reduce side effects compared to other statins .
属性
CAS 编号 |
124409-20-7 |
|---|---|
分子式 |
C23H38O9 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
(3R,5R)-7-[(1S,2R,3S,5R,6S,8S,8aR)-3,5,6-trihydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1 |
InChI 键 |
VVBBIFAPOZVEDR-RCGTXINMSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
手性 SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O)O)O |
规范 SMILES |
CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O |
同义词 |
pravastatin dihydrodiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


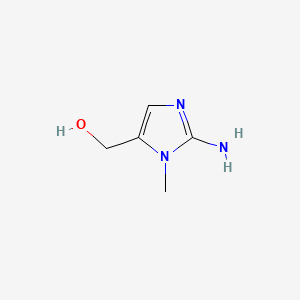

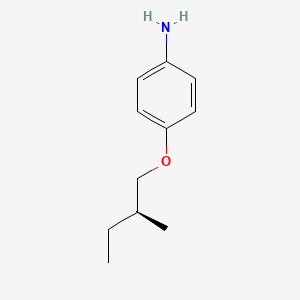

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
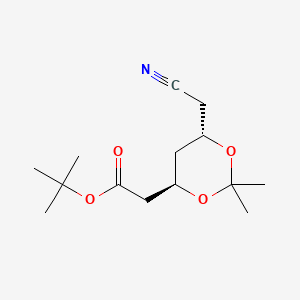
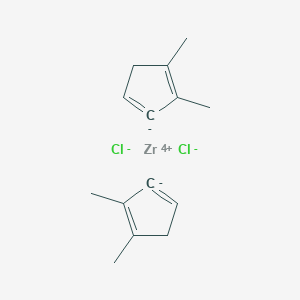
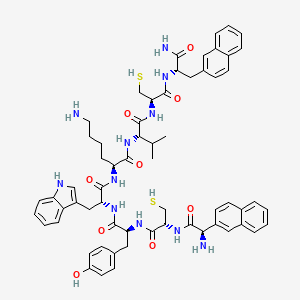
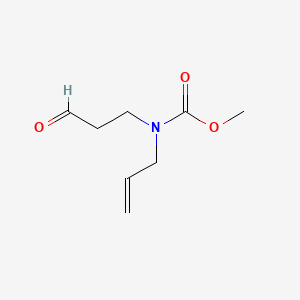
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
